

# The role of Relebactam in overcoming porin loss-mediated resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Relebactam |           |  |  |
| Cat. No.:            | B560040    | Get Quote |  |  |

An In-Depth Technical Guide: The Role of **Relebactam** in Overcoming Porin Loss-Mediated Resistance

## **Executive Summary**

Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary driver of this resistance is the synergistic interplay between the production of  $\beta$ -lactamase enzymes and the reduction of outer membrane permeability due to porin loss. Imipenem/relebactam is a  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination designed to combat such resistant pathogens. Relebactam, a diazabicyclooctane inhibitor, potently neutralizes Ambler Class A and C  $\beta$ -lactamases. This guide provides a detailed technical examination of the mechanisms by which relebactam restores imipenem's activity against bacterial strains that have lost critical porin channels, a common and challenging resistance phenotype. Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document elucidates the critical role of relebactam in overcoming this specific form of antimicrobial resistance.

## The Synergy of Resistance: Porin Loss and β-Lactamase Activity

The outer membrane of Gram-negative bacteria serves as a selective barrier. For carbapenems like imipenem to be effective, they must traverse this membrane to reach their



targets, the penicillin-binding proteins (PBPs), in the periplasmic space. This entry is primarily facilitated by specific porin channels.

- Pseudomonas aeruginosa: The OprD porin is the principal channel for imipenem uptake.[1]
   [2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]
- Klebsiella pneumoniae: The OmpK35 and OmpK36 porins are crucial for the entry of carbapenems.[4] Disruption in one or both of these porins contributes significantly to carbapenem resistance.[4][5]

When porin expression is diminished, the influx of imipenem into the periplasm is severely restricted. If the bacterium also produces a  $\beta$ -lactamase enzyme, such as a chromosomal AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem resistance.[6][7][8]



Click to download full resolution via product page

**Fig 1.** Dual mechanism of carbapenem resistance.

# Relebactam's Mechanism: Neutralizing the Enzymatic Threat



**Relebactam** is a non- $\beta$ -lactam, diazabicyclooctane  $\beta$ -lactamase inhibitor.[9] Its mechanism of action is not bactericidal; instead, it covalently binds to and inactivates specific  $\beta$ -lactamase enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]

#### Spectrum of Inhibition:

- Active Against: Ambler Class A (including KPCs and other ESBLs) and Class C (AmpC) β-lactamases.[7][9][11]
- Not Active Against: Ambler Class B metallo-β-lactamases (MBLs like NDM, VIM, IMP) and Class D oxacillinases (OXA-48-like).[1][7]

By inhibiting the primary enzymatic defense of the bacteria, **relebactam** allows imipenem to accumulate in the periplasm and reach its PBP targets.



Click to download full resolution via product page

**Fig 2. Relebactam**'s inhibition of  $\beta$ -lactamase protects imipenem.

## **Restoring Activity in Porin-Deficient Strains**



**Relebactam** does not induce porin expression or repair mutated channels. Its efficacy in porindeficient strains is entirely dependent on its ability to protect the limited amount of imipenem that successfully enters the periplasm. In a strain with both porin loss and a **relebactam**-susceptible β-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its chromosomal AmpC), the resistance is high. However, the addition of **relebactam** inhibits AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem. [1][9][12]



Click to download full resolution via product page

Fig 3. Relebactam overcomes resistance in porin-deficient cells.

## **Quantitative Data: In Vitro Efficacy**

The clinical utility of **relebactam** is demonstrated by its ability to significantly lower the minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance studies and targeted analyses of mutant strains provide clear quantitative evidence.



Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation

| Isolate / Phenotype                                | Imipenem MIC<br>(μg/mL) | Imipenem/Relebact<br>am MIC (µg/mL)       | Fold Decrease |
|----------------------------------------------------|-------------------------|-------------------------------------------|---------------|
| PAO1 (Wild-Type)                                   | 0.5                     | ≤1                                        | -             |
| PAO1 OprD- Mutant                                  | 4                       | ≤1                                        | ≥4            |
| Imipenem-Resistant<br>Clinical Isolates<br>(n=251) | MIC90 = 16              | MIC <sub>90</sub> = 2                     | 8             |
| XDR Clinical Isolates<br>(n=252)                   | MIC50/90 = 8/32         | MIC <sub>50</sub> / <sub>90</sub> = 0.5/1 | 16-32         |

(Data compiled from multiple sources. **Relebactam** tested at a fixed concentration of 4  $\mu$ g/mL. XDR: Extensively Drug-Resistant.)[9][13]

Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions

| Isolate / Phenotype                             | Imipenem MIC<br>(µg/mL) | Imipenem/Relebact<br>am MIC (µg/mL) | Fold Decrease |
|-------------------------------------------------|-------------------------|-------------------------------------|---------------|
| Single Porin Disruption (OmpK35 or OmpK36)      | -                       | Susceptible                         | -             |
| Dual Porin Disruption<br>(OmpK35 and<br>OmpK36) | 128                     | 8                                   | 16            |
| Dual Porin Disruption + blaKPC Overexpression   | >512                    | 512                                 | -             |

(Data from a study on KPC-producing K. pneumoniae. **Relebactam** tested at a fixed concentration of  $4 \,\mu\text{g/mL.}$ )[5]



Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)

| Organism      | Imipenem<br>Susceptibility (%) | Imipenem/Relebact<br>am Susceptibility<br>(%) | % Susceptibility Restored in Imipenem-NS Isolates |
|---------------|--------------------------------|-----------------------------------------------|---------------------------------------------------|
| P. aeruginosa | 70.3%                          | 94.2%                                         | 80.5%                                             |
| K. pneumoniae | 96.1%                          | 99.0%                                         | 74.1%                                             |

(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-Susceptible.)[6][9]

## **Experimental Protocols**

The data supporting the efficacy of imipenem/**relebactam** are derived from standardized and reproducible laboratory methods.

#### **Antimicrobial Susceptibility Testing (AST)**

- Reference Method (Broth Microdilution BMD):
  - Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination, add relebactam to a final, fixed concentration of 4 μg/mL in each well.[14][15]
  - Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
  - Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]
  - Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
  - Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P.
     aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]



• Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also used, with results correlated back to the BMD reference method.[16][17][18]

#### **Analysis of Porin Loss**

- Genotypic Analysis (PCR and Sequencing):
  - DNA Extraction: Isolate genomic DNA from the bacterial culture.
  - PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant porin genes (e.g., oprD, ompK35, ompK36).[19][20]
  - Sanger Sequencing: Sequence the PCR products to identify mutations, insertions,
     deletions, or premature stop codons that would result in a non-functional porin.[21]
- Expression Analysis (Quantitative Real-Time PCR qRT-PCR):
  - RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.
  - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
  - qPCR: Perform real-time PCR using primers specific for the porin gene and a housekeeping gene (e.g., rpoD) for normalization.
  - Analysis: Calculate the relative expression of the porin gene using the comparative CT (2- $\Delta\Delta$ CT) method, comparing the resistant isolate to a wild-type control.[3][22]
- Phenotypic Analysis (SDS-PAGE):
  - Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate through differential centrifugation or sarcosinate solubilization.
  - Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
  - Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46 kDa for OprD) indicates a loss of protein expression.[5]





Click to download full resolution via product page

**Fig 4.** Workflow for characterizing porin loss-mediated resistance.

#### **Conclusion**

**Relebactam** plays a pivotal role in restoring the clinical utility of imipenem against Gramnegative pathogens that employ a combination of  $\beta$ -lactamase production and porin loss to achieve carbapenem resistance. While it does not directly address the issue of membrane impermeability, its potent and specific inhibition of Class A and C  $\beta$ -lactamases is sufficient to protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible range, for a significant percentage of porin-deficient isolates of P. aeruginosa and Enterobacterales. The data from in vitro studies and large-scale surveillance programs



underscore the importance of imipenem/**relebactam** as a therapeutic option for infections caused by these challenging multidrug-resistant organisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Porins and blaKPC Expression on Activity of Imipenem with Relebactam in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipenem/Cilastatin/Relebactam for Complicated Infections: A Real-World Evidence [mdpi.com]
- 11. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]

#### Foundational & Exploratory





- 13. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ETEST® IMIPENEM RELEBACTAM | Pioneering Diagnostics [biomerieux.com]
- 17. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of imipenem-relebactam susceptibility testing in carbapenem resistant Pseudomonas aeruginosa: comparison of sensititre microplates, disc diffusion, and MTS gradient strips with broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 20. impactfactor.org [impactfactor.org]
- 21. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of OprD Porin Protein Levels in Carbapenem-Resistant Pseudomonas aeruginosa Isolates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of Relebactam in overcoming porin loss-mediated resistance]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b560040#the-role-of-relebactam-in-overcoming-porin-loss-mediated-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com